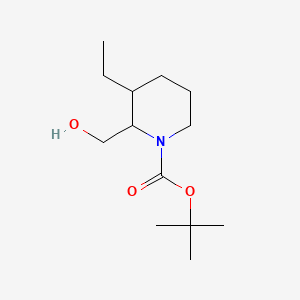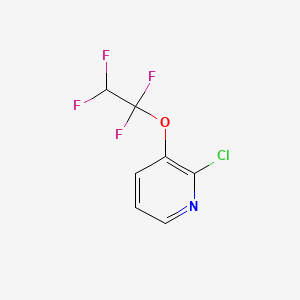
3-(3-Pyrrolidinyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyrrolidinyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrrolidinyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives, including 3-(3-Pyrrolidinyl)pyridazine, often involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the pyridazine ring . For this compound, the starting materials typically include a pyridazine precursor and a pyrrolidine derivative. The reaction conditions may involve the use of Lewis acids as catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyridazine derivatives can involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Pyrrolidinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Pyrrolidinyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(3-Pyrrolidinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to biological targets .
Comparación Con Compuestos Similares
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a carbonyl group at the third position.
Pyrimidine: A similar diazine compound with nitrogen atoms at positions 1 and 3
Uniqueness: 3-(3-Pyrrolidinyl)pyridazine is unique due to the presence of the pyrrolidinyl group, which enhances its pharmacological properties. The combination of the pyridazine and pyrrolidinyl moieties provides a distinct chemical profile, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-ylpyridazine |
InChI |
InChI=1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2 |
Clave InChI |
KSRWKOAMFZVBQA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)


![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)



![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
